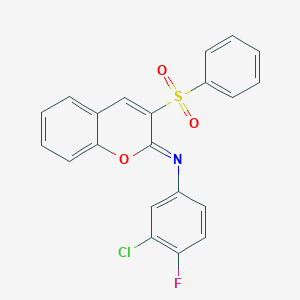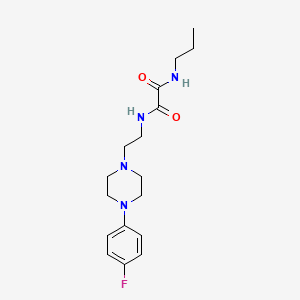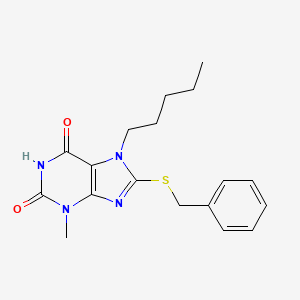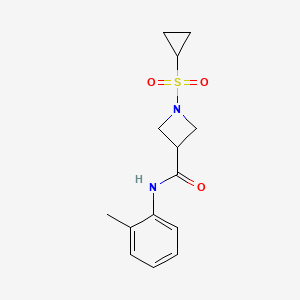
(Z)-3-chloro-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a phenylsulfonyl group and a chromen-2-ylidene group . The phenylsulfonyl group is a common functional group in organic chemistry, consisting of a sulfonyl group (-SO2-) attached to a phenyl ring . The chromen-2-ylidene group is a type of heterocycle that includes a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. Phenylsulfonyl groups are often good leaving groups in substitution reactions . Chromen-2-ylidene groups can participate in various reactions, including electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, sulfonyl groups often increase the polarity of a compound, which could affect its solubility and reactivity .
Scientific Research Applications
Nonlinear Optical Applications
(Z)-3-chloro-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been explored in the field of nonlinear optics. A study focused on the synthesis of polyphosphazenes with second-order nonlinear optical chromophore, where sulfonyl groups are used as acceptors. This type of chemical structure, which is closely related to (Z)-3-chloro-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline, demonstrates potential in developing materials with specific optical properties (Li et al., 2004).
Catalytic and Synthetic Chemistry
In the realm of catalytic and synthetic chemistry, this compound has significance. An example is its role in the palladium- and nickel-catalyzed amination of aryl fluorosulfonates, a process that is crucial for creating diverse chemical bonds and structures (Hanley et al., 2016). Additionally, its derivatives have been synthesized for various applications, including the creation of fluorescent scaffolds and materials (Beppu et al., 2014).
Photophysical Properties and Sensory Applications
The compound’s derivatives exhibit significant photophysical properties, making them suitable for sensory applications. Studies have demonstrated their ability to respond to protons and selected metal ions, which is crucial in the development of sensors and diagnostic tools (Tolosa et al., 2008).
Fuel Cell and Polymer Technology
In fuel cell and polymer technology, derivatives of this compound have been used to develop sulfonated poly(arylene ether sulfone)s block copolymers, which show promise in fuel cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).
Corrosion Inhibition
The compound and its derivatives have been researched for their potential as corrosion inhibitors. They have demonstrated efficacy in protecting metals in corrosive environments, which is vital for extending the life of industrial materials (Alam et al., 2016).
Environmental and Water Treatment Applications
Its derivatives have shown potential in environmental and water treatment applications. For instance, the degradation of pollutants like aniline in water using activated persulfate, with zero-valent iron as an activator, represents a significant advancement in water purification technologies (Hussain et al., 2014).
Mechanism of Action
Future Directions
The future directions for this compound would likely depend on its specific applications. For example, if it has biological activity, it could be further developed as a pharmaceutical . Alternatively, if it has unique physical or chemical properties, it could be used in materials science or other fields .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO3S/c22-17-13-15(10-11-18(17)23)24-21-20(12-14-6-4-5-9-19(14)27-21)28(25,26)16-7-2-1-3-8-16/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDIFKQSWYEXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-chloro-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)

![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)


![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)





![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)